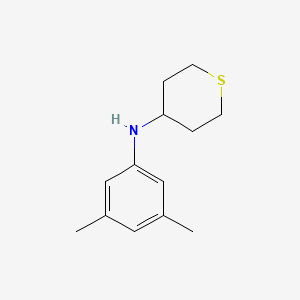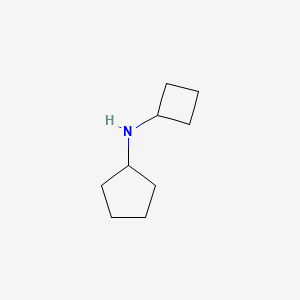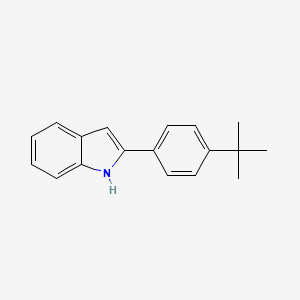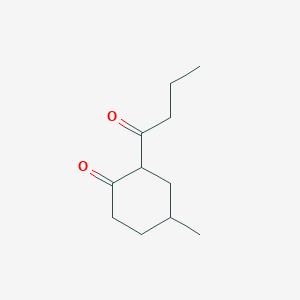
2-Butanoyl-4-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanoyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a ketone derivative of cyclohexane, characterized by the presence of a butanoyl group and a methyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the oxidation of menthol to form menthone, which can then be further modified to introduce the butanoyl group. The oxidation of menthol typically uses chromic acid (CrO3) or sodium dichromate (Na2Cr2O7) as oxidizing agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
化学反応の分析
Types of Reactions
2-Butanoyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), sodium dichromate (Na2Cr2O7), and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acids or more complex ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or other derivatives.
科学的研究の応用
2-Butanoyl-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals .
作用機序
The mechanism of action of 2-Butanoyl-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. As a ketone, it can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
類似化合物との比較
2-Butanoyl-4-methylcyclohexan-1-one can be compared with other similar compounds such as:
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group at position 2.
Menthone: A monoterpene ketone derived from menthol.
Uniqueness
The presence of both a butanoyl group and a methyl group in this compound gives it unique chemical properties, making it distinct from other cyclohexanone derivatives
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
2-butanoyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h8-9H,3-7H2,1-2H3 |
InChIキー |
KMCFTGKYBSWHAK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1CC(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


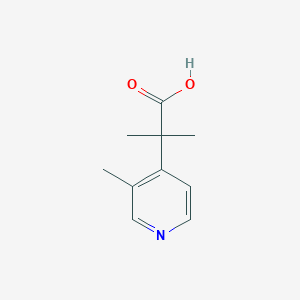
![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)
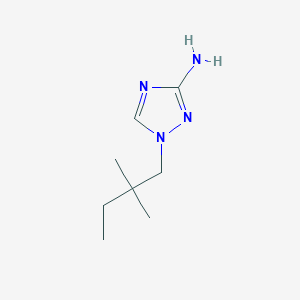
![2-[(3-Methylbutan-2-yl)amino]-2-phenylethan-1-ol](/img/structure/B15275345.png)
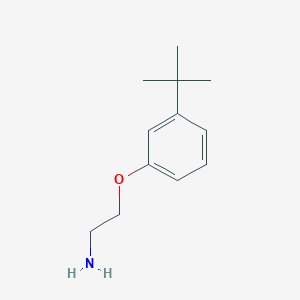
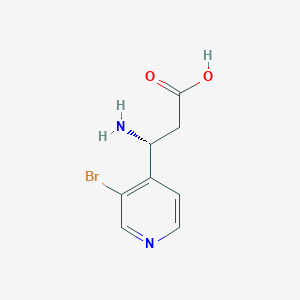
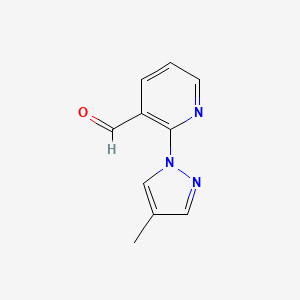
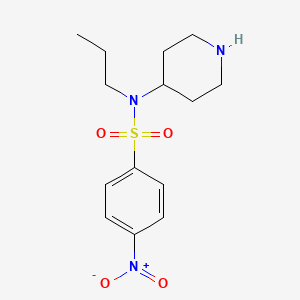
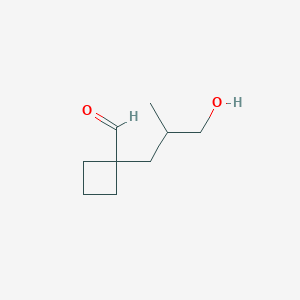
![3-[(Piperidin-4-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B15275389.png)
![2-[(Prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15275401.png)
